1-(2-Amino-4-bromo-5-chlorophenyl)ethanone
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Overview
Description
1-(2-Amino-4-bromo-5-chlorophenyl)ethanone is an organic compound with the molecular formula C8H7BrClNO It is a derivative of phenyl ethanone, where the phenyl ring is substituted with amino, bromo, and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Amino-4-bromo-5-chlorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-aminoacetophenone. The reaction typically proceeds as follows:
Bromination: 2-Aminoacetophenone is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromo group at the 4-position.
Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-bromo-5-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The amino, bromo, and chloro groups on the phenyl ring can undergo nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
1-(2-Amino-4-bromo-5-chlorophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound’s derivatives may exhibit biological activities, making it useful in the study of biochemical pathways and mechanisms.
Industrial Applications: It can be employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-bromo-5-chlorophenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of amino, bromo, and chloro groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(2-Amino-4-bromo-5-chlorophenyl)ethanone can be compared with similar compounds such as:
1-(2-Amino-4-bromophenyl)ethanone: Lacks the chloro group, which may affect its reactivity and biological activity.
1-(2-Amino-5-chlorophenyl)ethanone: Lacks the bromo group, leading to differences in chemical and physical properties.
1-(2-Bromo-4-chlorophenyl)ethanone: Lacks the amino group, which can significantly alter its chemical behavior and applications.
The unique combination of amino, bromo, and chloro groups in this compound imparts distinct properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(2-Amino-4-bromo-5-chlorophenyl)ethanone is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C9H8BrClN
- Molecular Weight : Approximately 233.07 g/mol
The presence of both amino and halogenated groups in its structure contributes to its reactivity and potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Bacillus subtilis | 12 |
Escherichia coli | 10 |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast adenocarcinoma (MDA-MB-231) and glioblastoma (A172).
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 6.02 ± 0.08 |
A172 | 5.77 ± 0.96 |
The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspase pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Studies suggest that the compound may inhibit key enzymes associated with tumor growth and bacterial survival.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various halogenated compounds, including this compound, against resistant strains of bacteria. The results indicated a promising potential for this compound as a lead structure for developing new antibiotics .
- Anticancer Research : A recent investigation into the anticancer properties of this compound involved testing against multiple cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent .
Synthesis Methods
Various synthetic routes have been developed to produce this compound efficiently:
- Bromination Reaction : Starting from acetophenone derivatives, bromination is performed using bromine in an organic solvent.
- Amine Substitution : The amino group is introduced via nucleophilic substitution reactions with amines under controlled conditions.
Properties
Molecular Formula |
C8H7BrClNO |
---|---|
Molecular Weight |
248.50 g/mol |
IUPAC Name |
1-(2-amino-4-bromo-5-chlorophenyl)ethanone |
InChI |
InChI=1S/C8H7BrClNO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,11H2,1H3 |
InChI Key |
MCBDZPZTAOFJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)Br)Cl |
Origin of Product |
United States |
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